molecular formula C10H20O2 B1667271 Pentyl valerate CAS No. 2173-56-0

Pentyl valerate

Cat. No.: B1667271
CAS No.: 2173-56-0
M. Wt: 172.26 g/mol
InChI Key: FGPPDYNPZTUNIU-UHFFFAOYSA-N
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Description

Pentyl valerate, also known as pentyl pentanoate, is an ester with the chemical formula C₁₀H₂₀O₂. It is commonly used in dilute solutions to replicate the scent or flavor of apple and sometimes pineapple. This compound is often utilized in the production of flavored products such as sweets .

Mechanism of Action

Target of Action

Its primary use is in the industrial synthesis of flavors and fragrances due to its fruity scent .

Mode of Action

As an ester, pentyl valerate is formed through an esterification reaction, which is a chemical reaction between an alcohol and a carboxylic acid. In the case of this compound, the alcohol is pentanol and the carboxylic acid is valeric acid .

Biochemical Pathways

this compound is primarily synthesized industrially, but it can also be produced biocatalytically using enzymes such as Candida rugosa lipase . The production of this compound from γ-valerolactone, pentanol, and H2 over Rh and Pd-based catalysts has been studied . The process involves the conversion of adsorbed intermediates, reaching a γ-valerolactone conversion of 81.1% and a this compound yield of 70.1% over Pd/SA after 8 hours .

Pharmacokinetics

In industrial settings, the physical and chemical properties of this compound, such as its boiling point and density, are important for its handling and use .

Result of Action

The primary result of this compound’s action is the imparting of a fruity flavor or scent to various products. It is used in dilute solution to replicate the scent or flavor of apple, and sometimes pineapple .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound from γ-valerolactone is influenced by the presence of pentanol and H2, the type of catalyst used, and the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl valerate can be synthesized through the esterification of pentanol with valeric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, this compound can be produced from γ-valerolactone in the presence of pentanol and hydrogen using palladium and rhodium-based bifunctional catalysts. The reaction is carried out in the liquid phase with SiO₂–Al₂O₃ as a support .

Chemical Reactions Analysis

Types of Reactions: Pentyl valerate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentanol and valeric acid.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce valeric acid and other by-products.

    Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to produce pentanol.

Major Products Formed:

    Hydrolysis: Pentanol and valeric acid.

    Oxidation: Valeric acid and other oxidation by-products.

    Reduction: Pentanol.

Scientific Research Applications

Pentyl valerate has a variety of applications in scientific research:

Comparison with Similar Compounds

    Ethyl valerate: Another ester with a fruity aroma, commonly used in flavorings and perfumes.

    Amyl acetate: Known for its banana-like scent, used in flavorings and as a solvent.

    Hexyl acetate: Has a fruity odor and is used in the fragrance industry.

Comparison: Pentyl valerate is unique in its specific apple-like aroma, which distinguishes it from other esters like ethyl valerate and amyl acetate. While all these esters are used in the flavor and fragrance industries, this compound’s distinct scent profile makes it particularly valuable for replicating apple and pineapple flavors .

Properties

IUPAC Name

pentyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-7-9-12-10(11)8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPPDYNPZTUNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042218
Record name Pentyl valerate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2173-56-0
Record name Pentyl pentanoate
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Record name Amyl valerate
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Record name Pentyl valerate
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Record name Pentanoic acid, pentyl ester
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Record name Pentyl valerate
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Record name Pentyl valerate
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Record name PENTYL VALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Pentyl Valerate considered a potential biofuel?

A1: this compound exhibits properties suitable for both gasoline and diesel engines. It can be blended with conventional fuels, enhancing their combustion characteristics. [, ]

Q2: How is this compound synthesized from renewable sources?

A2: It can be synthesized from γ-valerolactone (GVL), a platform chemical derived from lignocellulosic biomass. This process often involves a one-pot reaction with pentanol and hydrogen gas, catalyzed by materials like copper or noble metals on acidic supports. [, , , , , , ]

Q3: What is the role of catalysts in this compound synthesis?

A3: Catalysts play a crucial role in driving the cascade reactions involved in this compound production. Bifunctional catalysts, possessing both acidic sites and metallic sites, are particularly effective. The acidic sites facilitate reactions like esterification and dehydration, while the metallic sites catalyze the hydrogenation of intermediates. [, , , , ]

Q4: What are the challenges in producing this compound from GVL?

A4: Optimizing the catalyst for high selectivity towards this compound and achieving high yields in a cost-effective manner remain key challenges. [, , ]

Q5: Are there alternative synthesis routes for this compound?

A5: Besides GVL, traditional esterification of valeric acid with pentanol using catalysts like nano-H3PW12O40/SiO2 or immobilized Candida rugosa lipase is also reported. [, ]

Q6: How does immobilizing lipase in microemulsion based organogels (MBGs) impact this compound synthesis?

A6: While immobilization may reduce enzyme activity compared to the free form, it significantly enhances stability and allows for reusability, making the process more efficient and cost-effective. []

Q7: What are the advantages of using nanocellulose-silica reinforced membranes for lipase immobilization?

A7: These membranes offer improved enzyme loading, stability, and activity retention, leading to a more efficient and sustainable biocatalytic process. [, ]

Q8: What is the significance of studying the kinetic and thermodynamic parameters of the immobilized enzyme system?

A8: Understanding these parameters provides insights into the reaction mechanism, efficiency, and optimal operating conditions for the biocatalytic synthesis of this compound. []

Q9: What are the key physicochemical properties of this compound?

A9: It is a colorless liquid with a fruity odor, often described as resembling apples. Its molecular formula is C10H20O2, and it has a molecular weight of 172.26 g/mol. [, ]

Q10: What are the main applications of this compound?

A10: Besides its potential as a biofuel, it is used as a flavoring agent in the food industry and as a fragrance ingredient in perfumes and cosmetics. [, ]

Q11: What is known about the safety profile of this compound?

A11: While generally considered safe for use in food and fragrances, detailed toxicological data might be limited. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment. []

Q12: What are the future research directions for this compound?

A13: Key areas include optimizing production from renewable sources, developing more efficient and cost-effective catalysts, and conducting comprehensive life cycle analyses to assess its environmental sustainability as a biofuel. [, , ]

Q13: What is the role of computational chemistry in this compound research?

A14: Computational methods can be employed to study the reaction mechanism of its synthesis, design and optimize catalysts, and predict its physicochemical properties and potential environmental fate. [, ]

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